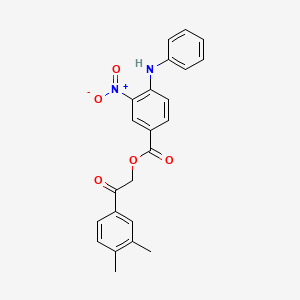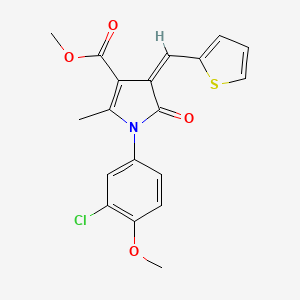
2-(3,4-dimethylphenyl)-2-oxoethyl 4-anilino-3-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 4-anilino-3-nitrobenzoate, commonly known as DMOAN, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. DMOAN belongs to the family of nitrobenzoates and is a potent nitric oxide donor.
Mechanism of Action
DMOAN is a potent nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DMOAN releases nitric oxide by reacting with thiol-containing molecules, such as glutathione and cysteine, in the body. The released nitric oxide then activates the guanylate cyclase enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes in the body.
Biochemical and Physiological Effects:
DMOAN has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that DMOAN induces apoptosis in cancer cells by activating the caspase pathway. DMOAN has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In cardiovascular diseases, DMOAN has been shown to have vasodilatory effects by increasing the production of nitric oxide. DMOAN has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
DMOAN has several advantages for lab experiments, including its stability and solubility in various solvents. DMOAN is also relatively easy to synthesize, which makes it readily available for research purposes. However, DMOAN has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment to measure nitric oxide production.
Future Directions
There are several future directions for research on DMOAN. One area of research is the development of DMOAN-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another area of research is the development of new synthesis methods for DMOAN that can increase its yield and purity. Additionally, future research can focus on understanding the molecular mechanisms underlying the biochemical and physiological effects of DMOAN in the body.
Scientific Research Applications
DMOAN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, DMOAN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, DMOAN has been shown to have vasodilatory effects, which can help in the treatment of hypertension. In neurological disorders, DMOAN has been shown to have neuroprotective effects, which can help in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-anilino-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-15-8-9-17(12-16(15)2)22(26)14-30-23(27)18-10-11-20(21(13-18)25(28)29)24-19-6-4-3-5-7-19/h3-13,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPVZCZBWHHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethylphenyl)-2-oxoethyl] 4-anilino-3-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![{4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B3935784.png)
![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)

![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)